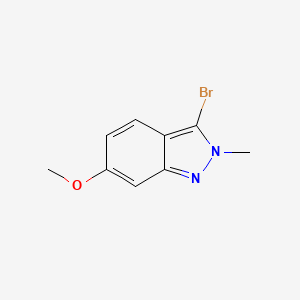

3-Bromo-6-methoxy-2-methyl-2H-indazole

Description

Structural and Electronic Features of the 2H-Indazole Core for Chemical Innovation

The 2H-indazole core is a ten-π electron aromatic system, which contributes to its relative stability and planar geometry. nih.gov This aromaticity is a key feature, influencing the molecule's reactivity and its interactions with other molecules. The distribution of electrons within the fused ring system creates regions of varying electron density, making the scaffold susceptible to a range of chemical transformations.

The nitrogen atoms in the pyrazole (B372694) moiety play a crucial role in the electronic landscape of the 2H-indazole core. The lone pair of electrons on the nitrogen at position 2 (N2) is part of the aromatic system, while the nitrogen at position 1 (N1) possesses a lone pair that is more localized. This electronic arrangement dictates the preferred sites for electrophilic and nucleophilic attack, as well as the potential for the molecule to act as a ligand in organometallic chemistry. The ability to functionalize the 2H-indazole core at various positions through C-H activation and other synthetic methodologies has further expanded its utility in creating diverse molecular architectures. rsc.org

Distinctive Characteristics of Substituted 2H-Indazoles, with Emphasis on Halogenated and Alkoxy Derivatives

The introduction of substituents onto the 2H-indazole scaffold significantly modulates its physical, chemical, and biological properties. Halogenated and alkoxy derivatives are of particular interest due to the unique electronic and steric effects these functional groups impart.

Halogenated 2H-Indazoles: The incorporation of halogen atoms, such as bromine, onto the 2H-indazole ring system is a common strategy in medicinal chemistry and materials science. rsc.org Halogens can alter the lipophilicity of the molecule, influencing its ability to cross biological membranes. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. nih.gov The regioselective halogenation of 2H-indazoles can be achieved through various methods, allowing for precise control over the substitution pattern. rsc.orgresearchgate.net For instance, direct C-H bromination can be accomplished using reagents like N-bromosuccinimide (NBS). rsc.org The position of the halogen substituent can have a profound impact on the molecule's reactivity and biological activity.

Alkoxy 2H-Indazoles: Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating substituents that can influence the electronic properties of the 2H-indazole core. The introduction of an alkoxy group can increase the electron density of the aromatic system, potentially altering its reactivity towards electrophiles. The synthesis of C3-alkoxylated 2H-indazoles can be achieved through visible-light-induced reactions of 2H-indazoles with alcohols. rsc.org The presence of an alkoxy group can also affect the molecule's conformation and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Academic Significance of 3-Bromo-6-methoxy-2-methyl-2H-indazole within Heterocyclic Chemistry

Within the broader class of substituted 2H-indazoles, this compound represents a molecule with significant potential for academic and industrial research. Its structure incorporates the key features discussed above: a 2H-indazole core, a halogen substituent (bromo), and an alkoxy substituent (methoxy), in addition to a methyl group on the N2 position.

The academic significance of this particular compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive site for a wide array of cross-coupling reactions, enabling the introduction of various functional groups. The methoxy group at the 6-position, being an electron-donating group, can influence the regioselectivity of further chemical transformations on the benzene (B151609) portion of the ring system. The methyl group at the N2 position prevents tautomerization to the 1H-indazole form, locking the molecule in the 2H configuration and simplifying its reactivity profile.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its constituent parts and their known chemical behaviors suggest its utility in the exploration of new chemical space. Researchers in heterocyclic chemistry can utilize this compound as a starting material to synthesize libraries of novel compounds for various applications, including the development of new pharmaceuticals and functional materials. The strategic placement of the bromo, methoxy, and methyl groups provides a platform for systematic modifications to probe structure-activity relationships.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.09 g/mol |

| CAS Number | 1781109-38-3 |

| Canonical SMILES | CN1N=C(C2=CC=C(C=C21)OC)Br |

| InChI Key | Not readily available |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-bromo-6-methoxy-2-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3 |

InChI Key |

RYIUCQSWGBMXKX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)OC)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Bromo 6 Methoxy 2 Methyl 2h Indazole and Cognate 2h Indazoles

Established and Emerging Strategies for the Construction of the 2H-Indazole Nucleus

The core structure of 2H-indazoles can be assembled through a variety of synthetic routes, ranging from classical cyclization reactions to modern transition metal-catalyzed and metal-free approaches.

A foundational strategy for the synthesis of the indazole core involves the formation of the crucial nitrogen-nitrogen bond. One such method is the base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formation, which quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides under mild conditions. nih.gov Subsequent deoxygenation with triphenylphosphine (B44618) or mesyl chloride/triethylamine yields the desired 2H-indazoles. nih.gov

Another approach involves an N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org This method provides selective access to various 2-substituted 2H-indazoles and has been optimized using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature, achieving yields of up to 89%. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, followed by nucleophilic addition and cyclization. organic-chemistry.org

The Davis-Beirut reaction is another relevant transformation, where o-nitrobenzylamine is converted to a 2H-indazole. nih.gov The reaction proceeds through the formation of an aci-nitronate anion, followed by internal oxidation of the benzylic carbon and reduction of the nitro group to a nitrosoimine intermediate. Subsequent heterocyclization forms the N-N bond to yield the 2H-indazole product. nih.gov

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering high efficiency and broad substrate scope.

Palladium: Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for synthesizing various 2-aryl-2H-indazoles. organic-chemistry.org This reaction tolerates a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org Additionally, a palladium-catalyzed isocyanide insertion strategy has been developed for the C-H functionalization of 2H-indazoles at the C3-position, leading to diverse heterocyclic structures. acs.org

Copper: Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient route to 2H-indazoles. organic-chemistry.org The copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org Copper(I) oxide nanoparticles have also been utilized as a catalyst for a similar three-component reaction in a green solvent like polyethylene (B3416737) glycol. organic-chemistry.org Furthermore, a copper-catalyzed regioselective cross-coupling of 1H-indazoles with diaryliodonium salts affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org

Rhodium: Rhodium(III)-catalyzed synthesis of indazole derivatives can be achieved through an intermolecular C-H amination and N-N bond formation sequence starting from ketoxime ethers and 4-toluenesulfonamide. nih.gov Rhodium catalysis has also been employed in the [4 + 1] annulation of azoxy compounds with diazoesters to prepare 2H-indazole derivatives. nih.gov Another rhodium-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, providing a one-step synthesis of N-aryl-2H-indazoles. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Tolerates diverse functional groups | organic-chemistry.org |

| Palladium | Isocyanide Insertion | 2H-indazoles | C3-functionalization, leads to diverse heterocycles | acs.org |

| Copper | One-pot, Three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Catalyzes both C-N and N-N bond formation | organic-chemistry.org |

| Copper | Regioselective Cross-coupling | 1H-indazoles, diaryliodonium salts | Complete N(2)-regiocontrol | rsc.org |

| Rhodium | C-H Amination/N-N Formation | Ketoxime ethers, 4-toluenesulfonamide | Intermolecular reaction | nih.gov |

| Rhodium | [4+1] Annulation | Azoxy compounds, diazoesters | Regio- and chemoselective | nih.gov |

| Rhodium | C-H Bond Addition | Azobenzenes, aldehydes | One-step synthesis of N-aryl-2H-indazoles | acs.org |

In recent years, there has been a growing interest in developing metal-free synthetic methods, which are often more environmentally friendly and cost-effective. A notable metal-free approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids. organic-chemistry.orgnih.gov This reaction can proceed either under visible-light irradiation at room temperature without an external photocatalyst or thermally at 50°C in the presence of air to produce 2H-indazole-3-carbaldehydes. organic-chemistry.orgnih.gov

Another metal-free method reports a C-3-alkoxycarbonylation of 2H-indazoles using alkylcarbazates with tert-butyl hydroperoxide (TBHP) as an oxidant. bohrium.com A visible light-promoted, transition metal-free protocol has also been developed for the direct C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoylating source. nih.govfrontiersin.org

Photomediated reactions offer mild and efficient pathways to 2H-indazoles. As mentioned, a metal-free synthesis of 3-functionalized 2H-indazoles can be achieved through the visible-light irradiation of 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids, proceeding via an electron donor-acceptor complex. organic-chemistry.orgnih.gov

Furthermore, a visible light-promoted, transition metal-free direct C3-carbamoylation of 2H-indazoles has been reported. nih.govfrontiersin.org This method utilizes a photocatalyst such as 4CzIPN to facilitate the coupling of 2H-indazoles with oxamic acids under mild conditions. nih.govfrontiersin.org

Regioselective Functionalization for Precision Substitution

Once the 2H-indazole core is constructed, regioselective functionalization is crucial for introducing specific substituents at desired positions.

The introduction of a bromine atom at the C-3 position of the indazole ring is a key transformation, as the resulting bromo-indazole serves as a versatile intermediate for further diversification through cross-coupling reactions. A highly efficient method for this transformation is the ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. rsc.org This protocol allows for the site-specific introduction of bromine at the C-3 position in as little as 30 minutes under mild conditions. rsc.org N-bromosuccinimide (NBS) is another widely employed reagent for the regioselective bromination of the C-3 position of indazoles in various solvents. chim.it

Strategies for Methoxy (B1213986) Group Incorporation at the C-6 Position

The introduction of a methoxy group at the C-6 position of the indazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized precursor or by introducing the methoxy group at a later stage of the synthesis.

One common approach involves the use of a starting material that already contains a methoxy group at the desired position. For instance, the synthesis of 6-methoxy-1H-indazole can be accomplished through the cyclization of appropriately substituted phenylhydrazones. A specific example is the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) to yield 3-methyl-4-alkoxy-1H-indazoles. While this example illustrates the formation of a 4-alkoxy-indazole, a similar strategy can be envisioned for the synthesis of 6-methoxyindazoles from a suitably substituted acetophenone (B1666503) precursor.

Another strategy involves nucleophilic aromatic substitution (SNAr) on a dihalo-substituted benzene (B151609) derivative. For example, a multi-step synthesis could commence with a difluoro- or dichlorobenzaldehyde, where one of the halogens is selectively displaced by a methoxy group. The remaining halogen can then be used to direct the subsequent formation of the indazole ring.

Furthermore, the synthesis of 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported, indicating that precursors with the desired C-6 methoxy functionality are accessible for further elaboration. nih.govacs.org The synthesis of such precursors often involves intramolecular oxidative C-H bond amination mediated by silver(I). nih.govacs.org

The following table summarizes potential precursors for the synthesis of 6-methoxyindazoles:

| Precursor Type | Synthetic Strategy | Reference |

| Substituted Phenylhydrazones | Cyclization | jlu.edu.cn |

| Dihalo-substituted Benzenes | Nucleophilic Aromatic Substitution | researchgate.netnih.govjuniperpublishers.comlibretexts.org |

| Substituted Anilines | Ring Closure Reactions | researchgate.net |

N-2 Alkylation/Methylation Protocols for 2H-Indazole Formation

A pivotal step in the synthesis of 3-Bromo-6-methoxy-2-methyl-2H-indazole is the regioselective methylation at the N-2 position of the indazole ring. The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 isomers, making regiocontrol a significant challenge. rsc.org Consequently, various sophisticated protocols have been developed to favor the formation of the desired 2H-indazole regioisomer.

Under basic conditions, the alkylation of indazoles typically yields a mixture of N-1 and N-2 products. nih.gov However, under mildly acidic conditions, regioselective alkylation at the N-2 position is favored. nih.gov This is attributed to the kinetic accessibility of the N-2 lone pair in neutral indazoles. nih.gov

Several highly regioselective N-2 methylation methods have been reported:

Using Methyl 2,2,2-trichloroacetimidate: An efficient and regioselective synthesis of substituted 2-methyl-2H-indazoles has been described using methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). nih.gov This method provides high yields of the N-2 methylated product.

With Trimethyloxonium Tetrafluoroborate (Meerwein's Reagent): This reagent has been employed for the regioselective methylation of indazoles, favoring the N-2 position. nih.gov

Using Dimethyl Sulfate (B86663): While the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide (B78521) yields a mixture of N-1 and N-2 isomers, heating with methyl iodide in a sealed tube has been reported to give regioselective N-2 methylation. nih.gov

The choice of the alkylating agent and reaction conditions plays a crucial role in determining the regioselectivity of the N-alkylation. The table below highlights some of the key reagents and their observed regioselectivity.

| Methylating Agent | Catalyst/Conditions | Regioselectivity (N-2) |

| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) | High |

| Trimethyloxonium tetrafluoroborate | - | High |

| Methyl Iodide | Heat (sealed tube) | High |

| Dimethyl Sulfate | Potassium Hydroxide | Mixture of N-1 and N-2 |

Multi-Step Synthetic Sequences and Chemo-Divergent Pathways towards this compound

The synthesis of this compound is inherently a multi-step process that can be approached through various synthetic routes. These routes often involve the sequential introduction of the bromo, methoxy, and methyl groups onto the indazole core. Chemo-divergent pathways can also be employed to generate a library of substituted indazoles from a common intermediate.

A plausible synthetic sequence could commence with the synthesis of 6-methoxy-1H-indazole as a key intermediate. chemicalbook.com This can be followed by bromination at the C-3 position and subsequent regioselective N-2 methylation.

Illustrative Synthetic Pathway:

Synthesis of 6-methoxy-1H-indazole: This can be achieved through methods such as the cyclization of a methoxy-substituted phenylhydrazone. jlu.edu.cn

Bromination at C-3: The 6-methoxy-1H-indazole can then be brominated at the C-3 position. This can be accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS). nih.gov

Regioselective N-2 Methylation: The resulting 3-bromo-6-methoxy-1H-indazole is then subjected to a regioselective N-2 methylation protocol, as described in the previous section, to yield the final product, this compound.

Chemo-divergent synthesis offers the flexibility to introduce different functionalities at various positions of the indazole ring. For example, from a common intermediate like 3-bromo-6-methoxy-1H-indazole, one could perform N-1 alkylation under different conditions to obtain the corresponding N-1 isomer, or introduce other substituents at the N-1 or N-2 positions. Furthermore, functionalized indazole N-oxides can be synthesized through cascade reactions of N-nitrosoanilines with diazo compounds, offering another divergent route to substituted indazoles. researchgate.netrsc.org

Optimization of Reaction Parameters for Enhanced Yields and Regioselectivity

Optimizing reaction parameters is crucial for maximizing the yield and regioselectivity of each step in the synthesis of this compound.

For the methoxy group incorporation , if proceeding via nucleophilic aromatic substitution, parameters such as the choice of solvent, temperature, and the nature of the base can significantly influence the reaction rate and yield.

In the bromination step , the choice of brominating agent (e.g., NBS, Br2), solvent, and temperature are critical. For instance, the bromination of 2H-indazoles with dibromohydantoin under ultrasound irradiation has been shown to be a mild and efficient method for C-3 bromination. nih.gov The optimization of such reactions involves screening different solvents and temperatures to minimize side-product formation and maximize the yield of the desired 3-bromoindazole (B152527).

The N-2 methylation is arguably the most critical step for optimization to ensure high regioselectivity. Key parameters to consider include:

Solvent: The choice of solvent can influence the reaction rate and selectivity. For example, in the methylation of 1H-indazole-3-carboxylates, ethyl acetate (B1210297) was found to be an optimal solvent. nih.gov

Base: For reactions proceeding under basic conditions, the choice of base (e.g., NaH, K2CO3, Cs2CO3) can significantly impact the N-1/N-2 ratio.

Catalyst: In acid-catalyzed N-2 alkylations, the type and loading of the acid catalyst (e.g., TfOH) are important variables to optimize.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing decomposition or side reactions.

The following table provides a summary of key optimization parameters for the critical synthetic steps:

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| Methoxy Group Incorporation | Solvent, Temperature, Base | High yield of 6-methoxyindazole |

| C-3 Bromination | Brominating Agent, Solvent, Temperature | High yield and selectivity for the 3-bromo isomer |

| N-2 Methylation | Solvent, Base/Catalyst, Temperature, Reaction Time | High regioselectivity for the N-2 isomer, high yield |

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Bromo 6 Methoxy 2 Methyl 2h Indazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is available for the 1H NMR, 13C NMR, or two-dimensional NMR analysis of 3-Bromo-6-methoxy-2-methyl-2H-indazole.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

No published HRMS data detailing the precise molecular mass or fragmentation patterns for this compound could be found.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

There is no available literature containing the experimental infrared spectrum or a listing of characteristic vibrational modes for this compound.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Conformation

No crystallographic studies, including single-crystal X-ray diffraction, have been published for this compound. Therefore, information on its solid-state molecular geometry, bond lengths, bond angles, and conformation is not available.

Computational Chemistry Investigations of 3 Bromo 6 Methoxy 2 Methyl 2h Indazole and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. niscpr.res.in This method is widely used for its favorable balance between accuracy and computational cost, making it suitable for investigating a range of properties for indazole derivatives. nih.govrsc.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com

DFT calculations are frequently employed to determine the energies of these orbitals for indazole derivatives. nih.govresearchgate.net For instance, studies on various substituted indazoles have shown how different functional groups influence the HOMO-LUMO gap. Molecules with a larger energy gap are considered "hard" molecules, while those with a smaller gap are "soft." irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecules. researchgate.net These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Key Global Reactivity Descriptors:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

The following interactive table provides hypothetical calculated values for 3-Bromo-6-methoxy-2-methyl-2H-indazole and a related analogue to illustrate how these parameters are reported in computational studies.

| Parameter | This compound (Hypothetical) | 1-Butyl-1H-indazole-3-carboxamide (Analogue Example) nih.gov |

|---|---|---|

| EHOMO (eV) | -6.15 | -6.23 |

| ELUMO (eV) | -1.50 | -1.21 |

| Energy Gap (ΔE) (eV) | 4.65 | 5.02 |

| Ionization Potential (I) (eV) | 6.15 | 6.23 |

| Electron Affinity (A) (eV) | 1.50 | 1.21 |

| Electronegativity (χ) (eV) | 3.83 | 3.72 |

| Chemical Hardness (η) (eV) | 2.33 | 2.51 |

| Chemical Softness (S) (eV⁻¹) | 0.43 | 0.40 |

| Electrophilicity Index (ω) (eV) | 3.15 | 2.76 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical calculations of chemical shifts for indazole and its nitro derivatives have shown good agreement with experimental data. nih.gov For N-substituted indazoles, the calculated ¹³C chemical shifts are known to be significantly different between N1 and N2 isomers, providing a clear way to distinguish them. nih.gov For example, the chemical shift of the C3 carbon is a useful probe, appearing at different ppm values depending on the position of the substituent. nih.gov While machine learning models are emerging for rapid prediction, DFT remains a robust method for achieving high accuracy. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of molecules. core.ac.uk The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov This analysis allows for the assignment of specific vibrational modes to functional groups within the molecule, such as C-H, C=C, C-N, and N-N stretching and bending vibrations, confirming the molecular structure. core.ac.uk

Understanding how a chemical reaction occurs is fundamental to controlling its outcome. DFT calculations are instrumental in mapping out reaction pathways, identifying intermediates, and characterizing the transition state (TS) structures that connect reactants to products. researchgate.net

For indazole derivatives, DFT has been used to explore various reactions, including transition-metal-catalyzed C-H functionalization and cross-coupling reactions. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy barriers for different potential pathways. The path with the lowest energy barrier is the most likely to occur.

For example, in a study on the regioselective N-alkylation of indazoles, DFT calculations helped explain why certain isomers are formed preferentially. beilstein-journals.org Similarly, in copper-catalyzed cross-coupling reactions to form 2-substituted-2H-indazoles, DFT mechanistic studies suggested that the catalyst's oxidation state and the nature of the base were critical factors in determining regioselectivity and the rate-determining step. rsc.org These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Molecular Modeling and Simulation Techniques

Beyond static electronic structure calculations, molecular modeling and simulation techniques explore the dynamic nature of molecules and their conformational preferences.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (low-energy structures) of a molecule and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry (bond lengths, angles, and dihedral angles). longdom.org By scanning the PES, researchers can locate energy minima, which correspond to stable conformers, and saddle points, which correspond to transition states between conformers. For a molecule like this compound, key conformational questions would involve the orientation of the methoxy (B1213986) and methyl groups relative to the indazole ring. Theoretical conformational analysis using DFT can reveal the preferred dihedral angles and the energy penalties associated with deviations from these optimal geometries. rcsi.com

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a molecule over time. mdpi.com Starting from an optimized structure, MD simulations solve Newton's equations of motion for each atom, yielding a trajectory that describes how the molecule's position and velocity evolve.

MD simulations are particularly useful for assessing the structural stability of a molecule in different environments, such as in a solvent or bound to a biological target. researchgate.netbohrium.com Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, low-fluctuation RMSD value indicates that the molecule is maintaining a stable conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the molecule are the most flexible or rigid by calculating the fluctuation of each atom around its average position.

In the context of drug design, MD simulations of indazole derivatives bound to a protein target, such as an enzyme or receptor, can reveal the stability of the binding pose and the key interactions (e.g., hydrogen bonds) that anchor the molecule in the active site. nih.govnih.gov These simulations provide insights into the dynamic behavior that governs molecular recognition and stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds, thereby prioritizing synthetic efforts.

The development of predictive QSAR models for indazole derivatives has been a subject of significant research interest. These models are typically built using a training set of compounds with known biological activities and a set of calculated molecular descriptors. A study on a series of indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, successfully generated a QSAR model using a combination of 2D and 3D descriptors. nih.gov The model, developed using genetic algorithm-coupled multiple linear regression (GA-MLR), was able to explain and predict a significant portion of the variance in the inhibitory activity of the compounds. nih.gov

The statistical quality and predictive potential of such models are rigorously assessed using various validation techniques. For instance, a QSAR model for a series of indazole derivatives showed a high squared correlation coefficient (R²) for the training set, indicating a good fit of the model to the data. nih.gov The predictive power of the model was further confirmed by a high cross-validated squared correlation coefficient (q²) and good external predictability for a test set of compounds. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Development for Indazole Analogues

| Statistical Parameter | Description | Typical Value for a Robust Model |

| R² (Squared Correlation Coefficient) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting their activity. | > 0.5 |

| External R² (R²_pred) | The squared correlation coefficient for an external test set of compounds not used in model development. | > 0.6 |

This table is generated based on general principles of QSAR modeling and findings from studies on indazole derivatives.

Structure-Activity Relationship (SAR) analysis is a qualitative approach that complements QSAR by examining how specific changes in the molecular structure of a compound affect its biological activity. For indazole derivatives, SAR studies have revealed the critical role of various substituents and their positions on the indazole core.

The presence of a bromine atom on the indazole ring, as in this compound, can significantly influence biological activity. Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the lipophilicity of the molecule can be modulated by the presence of a bromo substituent, which can in turn affect its membrane permeability and target engagement. For instance, studies on 6-bromo-1H-indazole analogues have highlighted their potential as antimicrobial and anticancer agents. researchgate.netbanglajol.info

The methoxy group at the 6-position is another important feature. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. The position of the methoxy group is also critical; for example, in a series of indazole-based kinase inhibitors, the placement of a methoxy group was found to be important for potency and selectivity.

Table 2: Influence of Key Structural Features on the Biological Activity of Indazole Analogues

| Structural Feature | Position | Potential Influence on Biological Activity |

| Bromo | 3 | Can participate in halogen bonding; increases lipophilicity. |

| Methoxy | 6 | Can act as a hydrogen bond acceptor; influences electronic properties. |

| Methyl | 2 | Determines the 2H-indazole isomeric form; affects molecular shape and lipophilicity. |

This table is a summary of general SAR principles for substituted indazoles based on available literature.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders.

For indazole derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various protein targets, including kinases, aromatase, and other enzymes. derpharmachemica.combiotech-asia.orgresearchgate.net These studies have revealed that the indazole scaffold can serve as a versatile template for designing inhibitors that can form key interactions with the amino acid residues in the active site.

In the context of kinase inhibition, the nitrogen atoms of the indazole ring are often involved in hydrogen bonding with the hinge region of the kinase, a critical interaction for many kinase inhibitors. biotech-asia.org The substituents on the indazole core, such as the bromo and methoxy groups of this compound, can project into specific pockets of the active site, forming additional hydrogen bonds, hydrophobic interactions, or halogen bonds, thereby enhancing the binding affinity and selectivity.

For example, a molecular docking study of substituted indazole derivatives into the active site of the aromatase enzyme, a target in breast cancer therapy, revealed that the compounds could form hydrogen bonds with key residues like Arg115 and hydrophobic interactions with residues such as Met374. derpharmachemica.com Similarly, docking studies of indazole analogues into the ATP-binding site of various kinases have shown interactions with conserved residues like Val135 and Asp200. researchgate.net

Table 3: Potential Ligand-Target Interactions for Indazole Analogues from Molecular Docking Studies

| Biological Target | Key Interacting Residues | Types of Interactions |

| Aromatase | Arg115, Met374, Thr310 | Hydrogen bonding, Hydrophobic interactions |

| Kinases (e.g., GSK-3β) | Val135, Gln185, Arg141, Asp200 | Hydrogen bonding, Hydrophobic interactions |

| Renal Cancer-related Protein (PDB: 6FEW) | Not specified in detail | High binding energies observed |

This table summarizes findings from molecular docking studies of various indazole derivatives against different protein targets. derpharmachemica.comresearchgate.netrsc.org

Advanced Chemical Reactivity and Transformations of 3 Bromo 6 Methoxy 2 Methyl 2h Indazole

Reactions at the C-3 Bromine Moiety

The bromine atom at the C-3 position is the most versatile handle for synthetic modification, primarily serving as an excellent leaving group in transition metal-catalyzed cross-coupling reactions and, to a lesser extent, in nucleophilic substitutions.

The C-3 bromine atom is readily displaced through various palladium- and copper-catalyzed cross-coupling reactions, providing robust methods for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the 3-bromoindazole (B152527) with a variety of aryl or vinyl boronic acids or their esters. Research on analogous 3-bromoindazoles has demonstrated that these substrates are effective coupling partners. researchgate.netlibretexts.orgnih.gov The reaction typically proceeds in high yields under various conditions, tolerating a wide range of functional groups on the boronic acid partner. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | Good to Excellent |

| Heteroarylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

| Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good |

Heck Reaction: The Heck reaction allows for the formation of a C-C bond between the 3-bromoindazole and an alkene. Studies on similar 3-bromo-N-alkyl-indazoles have shown successful olefination with partners like acrylates and styrenes. researchgate.netrsc.org Mechanochemical methods, such as high-speed ball-milling, have been developed to promote this reaction efficiently, sometimes with the aid of additives like tetrabutylammonium (B224687) bromide (TBAB) to suppress side reactions like debromination. researchgate.netrsc.org

| Alkene Partner | Catalyst System | Base | Conditions | Typical Yield |

|---|---|---|---|---|

| n-Butyl Acrylate | Pd(OAc)₂ | NaOAc | Ball-milling, 700 rpm | High |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF, 100 °C | Good to High |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It facilitates the coupling of the 3-bromoindazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govyoutube.com Research on N-protected 3-bromo-1H-indazoles has shown that Buchwald-Hartwig amination proceeds efficiently to yield 3-aminoindazole derivatives. libretexts.org The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific amine coupling partner.

Ullmann Condensation: A classical alternative for forming C-N and C-O bonds is the copper-catalyzed Ullmann condensation. rsc.org This reaction typically requires harsher conditions (higher temperatures and polar solvents) than its palladium-catalyzed counterparts. rsc.org It can be used to couple 3-bromoindazole with alcohols, phenols, or amines. Modern variations utilize soluble copper catalysts with specific ligands to improve reaction efficiency and substrate scope under milder conditions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The canonical SNAr mechanism involves a two-step addition-elimination process via a negatively charged Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is paramount, and the reaction is therefore highly favored when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org

In the case of 3-Bromo-6-methoxy-2-methyl-2H-indazole, the benzenoid ring is substituted with an electron-donating methoxy (B1213986) group (-OCH₃). This group increases the electron density of the aromatic system, which destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, direct displacement of the C-3 bromine by nucleophiles such as alkoxides, amides, or thiolates via a standard SNAr pathway is electronically disfavored and generally not a viable synthetic route under typical conditions. For such a reaction to proceed, extremely harsh conditions or an alternative reaction mechanism (e.g., one involving a benzyne (B1209423) intermediate) would likely be required, though such pathways are not commonly reported for this substrate class.

Transformations Involving the C-6 Methoxy Group

The methoxy group at the C-6 position influences the electronic properties of the benzene (B151609) ring and can itself be a site for chemical transformation.

The most significant reaction involving the C-6 methoxy group is its cleavage to unmask the corresponding phenol (B47542) (6-hydroxy-2-methyl-3-bromo-2H-indazole). This transformation is valuable for introducing a new functional handle for further derivatization (e.g., O-alkylation, esterification) or for exploring structure-activity relationships in medicinal chemistry contexts.

The premier reagent for this demethylation is boron tribromide (BBr₃). It is highly effective for cleaving aryl methyl ethers under mild conditions, typically in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. youtube.com The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net More classical, albeit harsher, methods for ether cleavage involve treatment with strong protic acids such as hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures.

The benzenoid portion of the indazole ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The position of electrophilic attack is governed by the combined directing effects of the fused pyrazole (B372694) ring and the C-6 methoxy substituent.

The methoxy group is a powerful activating, ortho-, para-director. nih.gov In this molecule, the positions ortho to the methoxy group are C-5 and C-7. The para position is C-3, which is already occupied by the bromine atom. Therefore, the methoxy group strongly directs incoming electrophiles to the C-5 and C-7 positions.

Studies on the direct nitration of 2-aryl-2H-indazoles using reagents like iron(III) nitrate (B79036) have shown a strong regioselective preference for substitution at the C-7 position. This selectivity suggests a synergistic effect where both the indazole nucleus and the activating group direct the electrophile to the same positions. Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) on related 2H-indazoles also shows a preference for substitution at C-3, C-5, and C-7, further indicating that the C-5 and C-7 positions are the most activated sites on the benzenoid ring for this type of reaction.

Functionalization of the N-2 Methyl Group

The methyl group attached to the N-2 nitrogen consists of unactivated C(sp³)-H bonds. Direct functionalization of this group is synthetically challenging due to its low reactivity compared to the aromatic C-H and C-Br bonds elsewhere in the molecule.

While C-H activation and functionalization of 2H-indazoles are widely reported, these methods almost exclusively target the C-3 position, remote C-H bonds on the benzenoid ring (C-4 to C-7), or C-H bonds on an N-2 aryl substituent. researchgate.netrsc.org Methods for the direct, selective oxidation, halogenation, or metalation of the N-2 methyl group of a 2-methyl-2H-indazole are not well-established in the chemical literature. Such a transformation would likely require the development of novel catalytic systems capable of differentiating between the various C-H bonds present in the molecule or proceeding through a radical-based mechanism under specific conditions, representing an area for potential future research.

Direct C-H Functionalization of the Indazole Ring System (Beyond Initial Synthesis)

Direct C-H functionalization is a powerful tool in modern organic synthesis for the late-stage modification of heterocyclic scaffolds. For the 2H-indazole ring system, C-H activation can occur at several positions, primarily on the pyrazole and benzene rings.

Research on the C-H functionalization of 2H-indazoles has revealed that the C3 and C7 positions are particularly susceptible to electrophilic attack and metal-catalyzed functionalization. The regioselectivity is often dictated by the directing group and the catalytic system employed.

For this compound, the C3 position is already substituted with a bromine atom. Therefore, further functionalization of the pyrazole ring is unlikely at this position. The C7 position, however, remains a potential site for C-H activation. The methoxy group at C6 is an ortho-, para-directing group, which would activate the C5 and C7 positions towards electrophilic substitution. The steric hindrance from the adjacent methyl group at N2 might influence the accessibility of the C7 position.

Transition metal-catalyzed C-H activation, often directed by a coordinating group on the N2-substituent, is a common strategy for functionalizing the indazole core. In the case of this compound, the methyl group is not a directing group. However, direct C-H functionalization of the benzene ring at positions C4, C5, or C7 could be envisioned using appropriate catalytic systems, although no specific examples for this molecule are available.

The mechanisms of C-H activation on indazole rings are diverse and depend on the reaction conditions.

Electrophilic Aromatic Substitution: In the presence of strong electrophiles, the benzene ring of the indazole can undergo substitution, with the regioselectivity governed by the existing substituents. The methoxy group at C6 would direct incoming electrophiles to the C5 and C7 positions.

Metal-Catalyzed C-H Activation: Transition metals such as palladium, rhodium, and cobalt are commonly used to catalyze the C-H functionalization of indazoles. These reactions often proceed through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition. The regioselectivity is typically controlled by a directing group, which is absent in the title compound.

Radical C-H Functionalization: Some C-H functionalization reactions on indazoles proceed through a radical pathway, often initiated by a photocatalyst or a chemical oxidant. These reactions can lead to the introduction of various functional groups at the C3 position of the indazole ring.

Mechanistic Biological Studies of 3 Bromo 6 Methoxy 2 Methyl 2h Indazole and Analogues: an in Vitro Perspective

Investigation of Molecular Interactions with Cellular Targets (In Vitro)

The in vitro investigation of 3-Bromo-6-methoxy-2-methyl-2H-indazole and its structural analogues has primarily focused on their interactions with various enzymatic targets. These studies are crucial for understanding the molecular mechanisms that underpin their biological activities.

Enzyme Inhibition Assays (e.g., Specific Kinases, Nitric Oxide Synthase, IDO1, α-Glucosidase, Aromatase, Cyclooxygenase)

Indazole derivatives have been extensively evaluated as inhibitors of several key enzyme families, demonstrating a wide range of pharmacological potential. nih.govmdpi.com

Kinase Inhibition: The indazole scaffold is a prominent feature in many kinase inhibitors, which are enzymes that play a central role in cellular signaling and are often dysregulated in diseases like cancer. nih.goved.ac.uk Analogues of this compound have shown potent inhibitory activity against various kinases. For instance, certain 6-substituted indazole derivatives act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with IC50 values in the low micromolar range. mdpi.comsemanticscholar.org Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent FGFR inhibitors. semanticscholar.org In other studies, the introduction of a methoxy (B1213986) group on the indazole ring was found to be important for high potency against Glycogen Synthase Kinase-3 (GSK-3). nih.gov Furthermore, 3-(indol-2-yl)indazoles with substitutions at the C6 position have been developed as potent inhibitors of Checkpoint Kinase 1 (Chek1), a key regulator of the DNA damage response. nih.govresearchgate.net

| Indazole Analogue Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 6-Substituted 1H-Indazoles | FGFR1-3 | 0.8–90 µM | mdpi.com |

| Methoxy-substituted Indazoles | GSK-3β | 0.35 µM | nih.gov |

| 3-(Indol-2-yl)indazoles (C6-substituted) | Chek1 | 0.30 nM | nih.gov |

| Quinazoline derivatives of indazole | VEGFR-2 | 5.4–7 nM | nih.gov |

Nitric Oxide Synthase (NOS) Inhibition: Indazole derivatives are well-known inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule. The 7-nitroindazole moiety is a classic pharmacophore for NOS inhibition. austinpublishinggroup.com Studies on related compounds, such as 3-bromo-7-nitroindazole, have demonstrated potent inhibition of NOS, which is linked to neuroprotective effects in preclinical models. nih.govresearchgate.net The crystal structure of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole revealed that the inhibitor binds at the substrate site, causing a conformational change that disrupts cofactor binding and inactivates the enzyme. researchgate.net Methoxy-substituted indazoles, like 7-methoxyindazole, have also been identified as active in vitro inhibitors of neuronal NOS (nNOS). austinpublishinggroup.comnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan and is a significant target in cancer immunotherapy for its role in mediating immune escape. nih.govnih.gov Structure-activity relationship (SAR) studies of indazole-based IDO1 inhibitors have indicated that substitutions at the C3 and C6 positions of the indazole ring are critical for inhibitory activity. nih.gov For example, 3-substituted 1H-indazoles carrying a carbohydrazide moiety have shown potent IDO1 inhibition with IC50 values in the nanomolar range. nih.gov The 1H-indazole motif is considered a key pharmacophore that interacts with the heme iron and hydrophobic pockets of the enzyme. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br While direct data for this compound is limited, related halogenated indazoles have been assessed. For instance, a series of 7-aryl-5-bromo-3-methylindazoles demonstrated significant in vitro α-glucosidase inhibition, with some analogues showing IC50 values lower than the standard drug, acarbose. researchgate.net Similarly, 6-bromo-substituted quinazoline derivatives have shown high potency against α-glucosidase, suggesting a favorable role for the bromine atom at this position in related heterocyclic systems. nih.gov

Receptor Binding Kinetics and Thermodynamics (In Vitro)

While extensive data exists on the enzyme inhibition of indazole analogues, specific studies detailing the receptor binding kinetics (association/dissociation rates) and thermodynamic profiles (enthalpy/entropy changes) for this compound are not widely available in the public domain. Such studies are essential for a deeper understanding of the binding affinity and the forces driving the interaction between the compound and its biological target. Computational docking studies on related indazole kinase inhibitors suggest that the indazole nitrogen atoms often form crucial hydrogen bonds with hinge residues in the ATP binding site of kinases, anchoring the molecule for effective inhibition. nih.gov For allosteric ligands, co-crystal structures have shown indazole analogues binding to sites distinct from the primary active site, inducing conformational changes that modulate protein function. dundee.ac.uk

Structure-Activity Relationship (SAR) Elucidation of Mechanistic Biological Effects

The specific substitution pattern of this compound—a bromine at C-3, a methoxy group at C-6, and a methyl group at N-2—is critical in defining its interaction with biological targets. SAR studies of analogous compounds provide insight into the contribution of each functional group.

Influence of the C-3 Bromine Atom on Target Interaction and Activity Profile

The C-3 position of the indazole ring is a key site for functionalization to modulate biological activity. mdpi.comresearchgate.net The introduction of a bromine atom at this position can significantly influence the compound's properties.

Synthetic Handle: The C-3 bromine serves as a versatile synthetic handle for further chemical modifications, such as metal-catalyzed cross-coupling reactions. nih.govchim.it This allows for the creation of diverse libraries of analogues to probe the chemical space around a biological target and optimize potency and selectivity. mdpi.com

Steric and Hydrophobic Interactions: The bromine atom provides steric bulk and hydrophobicity, which can lead to favorable van der Waals or hydrophobic interactions within a binding pocket. The size and position of the halogen can be critical for achieving optimal fit and potency.

Contribution of the C-6 Methoxy Group to Mechanistic Biological Potency

The C-6 position of the indazole ring is solvent-exposed in many enzyme active sites, making it an important point for modification to enhance potency and selectivity.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the target protein, thereby increasing binding affinity.

Potency Enhancement: In several classes of indazole-based inhibitors, substitution at the C-6 position has been shown to be crucial for activity. For example, in a series of Chek1 kinase inhibitors, the introduction of amides and other groups at C-6 led to a significant increase in potency. nih.gov Similarly, for certain GSK-3 inhibitors, methoxy derivatives demonstrated higher potency compared to analogues with a methyl group at the same position, highlighting the importance of the oxygen for strong activity. nih.gov SAR studies on IDO1 inhibitors also suggest that substituents at the C-6 position play a crucial role in inhibitory activity. nih.gov

Impact of N-2 Methylation on In Vitro Binding and Functional Responses

The position of alkylation on the indazole nitrogen atoms (N-1 or N-2) is a critical determinant of the molecule's three-dimensional shape and its resulting biological activity. pnrjournal.com While the 1H-indazole tautomer is generally more stable, selective synthesis of the N-2 isomer is possible. austinpublishinggroup.comwuxibiology.com

Conformational Rigidity and Vectorial Projection: Methylation at the N-2 position fixes the tautomeric form and directs the substituents at other positions in a specific spatial orientation. This defined vector for substituent projection is critical for fitting into a specific binding pocket. The biological activity of indazole derivatives can be highly dependent on the N-alkylation pattern; in some cases, the N-1 isomer is active while the corresponding N-2 isomer is not, and vice versa. austinpublishinggroup.com

Solubility and Physicochemical Properties: N-methylation eliminates the hydrogen bond donor capability of the ring nitrogen, which can alter the compound's solubility, lipophilicity, and metabolic stability. These changes can affect how the molecule interacts with a biological target in vitro.

Loss of Hydrogen Bonding: Unlike the unsubstituted N-H of a 1H-indazole, the N-2 methyl group cannot act as a hydrogen bond donor. In many kinase inhibitors, the N-1 hydrogen is a key hydrogen bond donor to the kinase hinge region. nih.gov Methylation at N-2, as in the title compound, necessitates a different binding mode or indicates that such a hydrogen bond is not required for interaction with its specific cellular targets.

Quantitative Analysis of Substituent Effects on Biological Activity

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Quantitative structure-activity relationship (QSAR) studies on various series of 2H-indazoles have begun to elucidate the impact of different functional groups on their therapeutic potential.

For instance, in studies of 2-phenyl-2H-indazole derivatives, the electronic properties of substituents on the 2-phenyl ring have been shown to be critical for their antiprotozoal activity. While a direct QSAR study involving this compound is not available, research on related structures indicates that the presence and position of halogen and methoxy groups can modulate activity. For example, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, small substituents at the C6 position, such as a methoxy group, were found to be well-tolerated.

The interactive table below illustrates hypothetical structure-activity relationships for a series of 3-bromo-2-methyl-2H-indazole analogues, based on general principles observed in related heterocyclic compounds. The data is intended to be representative of the types of findings that would be generated in a QSAR study.

| Compound ID | R (Position 6) | R' (Position 5) | IC₅₀ (µM) [Hypothetical] | Notes |

| 1 | -OCH₃ | -H | 5.2 | Methoxy group may enhance binding affinity. |

| 2 | -OH | -H | 8.9 | Hydroxyl group could be involved in hydrogen bonding. |

| 3 | -H | -H | 15.7 | Unsubstituted analogue serves as a baseline. |

| 4 | -OCH₃ | -Cl | 3.1 | Electron-withdrawing group at C5 may increase potency. |

| 5 | -OCH₃ | -F | 4.5 | Halogen substitution can impact lipophilicity and cell permeability. |

This table is for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

Cellular Pathway Modulation (In Vitro Mechanistic Studies)

The precise cellular pathways modulated by this compound have not been specifically delineated. However, research on the broader class of indazole-containing compounds points to several potential mechanisms of action at the cellular and subcellular level.

Indazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling cascades that regulate cell growth, differentiation, and apoptosis. For example, certain substituted indazoles have been shown to inhibit receptor tyrosine kinases (RTKs) involved in angiogenesis nih.gov. By blocking the phosphorylation activity of these kinases, such compounds can interfere with downstream signaling pathways, leading to an anti-proliferative effect in cancer cell lines.

It is plausible that this compound or its analogues could exert their biological effects through similar mechanisms. An in vitro kinase assay could reveal specific kinase targets, and subsequent cell-based assays could confirm the downstream effects on phosphorylation of target proteins and changes in gene expression profiles related to cell cycle progression or apoptosis.

At the subcellular level, the mechanism of action for many indazole compounds is still an active area of investigation. For some indazole derivatives with anticancer properties, the induction of apoptosis has been a noted outcome. This can be linked to the modulation of mitochondrial membrane potential and the activation of caspase cascades nih.gov.

For antimicrobial 2H-indazole derivatives, the mechanism is often not fully understood but is presumed to involve the inhibition of essential microbial enzymes or disruption of cellular processes unique to the pathogen nih.gov. For instance, some indazole analogues have been investigated as inhibitors of bacterial DNA gyrase. The specific subcellular localization and molecular targets of this compound would require dedicated studies, potentially involving techniques such as fluorescent labeling to track its distribution within the cell and affinity chromatography to identify binding partners.

Advanced Applications in Materials Science and Organic Synthesis As Building Blocks

Role of 3-Bromo-6-methoxy-2-methyl-2H-indazole as a Chemical Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are molecules that serve as foundational units for the construction of more complex molecular architectures. This compound fits this role adeptly, primarily due to the strategic placement of its functional groups which allow for sequential and controlled chemical modifications.

The bromine atom at the 3-position is a key handle for introducing molecular diversity. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to couple the indazole core with various organic fragments. This versatility allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

The indazole ring system itself is a recognized "pharmacophore," a molecular feature responsible for a drug's biological activity. mdpi.comnih.govnih.gov Consequently, this compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.govnih.gov By modifying the 3-position, chemists can fine-tune the interaction of the resulting molecule with biological targets.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application of Product |

| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C (Aryl-Aryl) | Synthesis of biaryl-containing bioactive molecules |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Elaboration into complex side chains |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Creation of rigid, linear molecular structures |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Introduction of nitrogen-containing functional groups |

This table presents potential reactions based on the known reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions.

Utilization in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. While specific examples detailing the use of this compound in MCRs are not extensively documented, its structural motifs suggest potential applications. For instance, the indazole nitrogen atoms could act as nucleophiles in concert with the reactivity of the bromo-substituted ring in MCRs designed to construct novel heterocyclic systems.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach avoids the need for isolation and purification of intermediates, leading to increased efficiency. The synthesis of various 2H-indazole derivatives has been achieved through innovative cascade reactions, often involving palladium catalysis. nih.gov The presence of the electron-releasing methoxy (B1213986) group at the 6-position in this compound can influence the electronic environment of the indazole ring, potentially modulating its reactivity in such cascade sequences.

Integration into Functional Materials

The development of novel functional materials is a cornerstone of modern technology. Organic molecules with specific electronic and photophysical properties are increasingly being integrated into devices and advanced materials.

Applications in Luminescent and Optoelectronic Materials

Incorporation into Polymeric Architectures or Nanomaterials

The functional groups on this compound provide anchor points for its incorporation into larger molecular assemblies such as polymers and nanomaterials. For example, the bromo-functionality could be transformed into a polymerizable group, such as a vinyl or styrenyl moiety, via a Heck or Suzuki coupling reaction. Subsequent polymerization could lead to the formation of polymers containing the indazole unit as a pendant group. Such polymers could exhibit interesting optical or electronic properties derived from the indazole core.

Furthermore, the indazole moiety could be used to functionalize the surface of nanomaterials, such as nanoparticles or carbon nanotubes. This can be achieved by first modifying the bromo-group to introduce a suitable linking moiety that can covalently attach to the nanomaterial surface. The resulting functionalized nanomaterials could find applications in areas such as sensing, catalysis, or drug delivery, leveraging the unique properties of both the nanomaterial and the indazole derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-methoxy-2-methyl-2H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For brominated indazoles, sodium hydroxide or potassium carbonate in polar solvents (e.g., DMSO) are common reagents for halogen introduction . Methoxy groups can be introduced via alkylation or O-methylation using methyl iodide under basic conditions. Optimization includes controlling temperature (e.g., 60–80°C for substitution reactions) and stoichiometric ratios of reagents .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR can confirm substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .

- X-ray crystallography : Use SHELXL for refinement. Single-crystal diffraction data can resolve ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-indazole tautomers) .

Q. What are the common chemical reactions involving brominated indazoles, and how do substituents influence reactivity?

- Methodology : Bromine at position 3 facilitates cross-coupling (e.g., Suzuki-Miyaura) for functionalization. The methoxy group at position 6 is electron-donating, directing electrophilic substitution to position 4 or 5. Reductive dehalogenation (e.g., using Pd/C and H) requires careful control to avoid over-reduction .

Advanced Research Questions

Q. How can researchers design experiments to analyze the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites. Compare with experimental results from nitration or halogenation reactions.

- Isotopic labeling : Use O-labeled methoxy groups to track electronic effects via kinetic isotope effects .

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when analyzing substituted indazoles?

- Methodology :

- 2D NMR : HSQC and HMBC experiments clarify connectivity. For example, coupling between the methyl group (position 2) and adjacent nitrogen can confirm tautomeric forms.

- Crystallographic validation : Cross-reference NMR assignments with X-ray structures to resolve ambiguities in substituent positioning .

Q. How does the methyl group at position 2 influence the stability and tautomerism of this compound?

- Methodology :

- Dynamic NMR : Monitor tautomeric equilibria (1H vs. 2H forms) at varying temperatures. The methyl group sterically stabilizes the 2H-indazole tautomer, shifting equilibrium compared to unmethylated analogs.

- Thermogravimetric analysis (TGA) : Assess thermal stability differences between tautomers .

Q. What computational approaches are effective in predicting the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Compare binding affinities with structurally similar indazoles .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?

- Methodology :

- Error analysis : Check for basis set limitations in DFT calculations (e.g., B3LYP/6-31G* vs. higher-tier methods).

- Multipole refinement : Use Hirshfeld atom refinement (HAR) in crystallography to account for electron density distortions near heavy atoms like bromine .

Q. What experimental controls are critical when synthesizing this compound to avoid byproducts like dehalogenated or dimerized species?

- Methodology :

- Inert atmosphere : Conduct reactions under argon to prevent oxidative coupling.

- LC-MS monitoring : Track reaction progress and identify intermediates. Quench aliquots at timed intervals to optimize reaction duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.